![molecular formula C12H14ClFN2O B104879 4-フルオロ-3-(ピペリジン-4-イル)ベンゾ[d]イソキサゾール塩酸塩 CAS No. 95742-19-1](/img/structure/B104879.png)

4-フルオロ-3-(ピペリジン-4-イル)ベンゾ[d]イソキサゾール塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

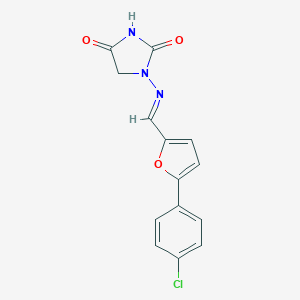

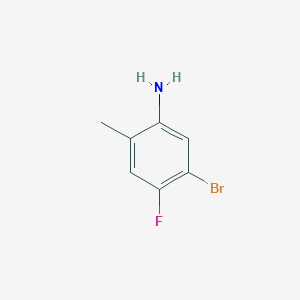

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is a fluorinated heterocyclic compound that contains a benzisoxazole ring fused with a piperidine ring and a fluorine substituent. This compound is primarily used in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone, which are used for the treatment of schizophrenia .

科学的研究の応用

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of receptor-ligand interactions and as a tool in biochemical assays.

Industry: The compound is utilized in the development of new materials and as a precursor for various chemical processes.

作用機序

Target of Action

It’s known that this compound is a key intermediate in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone . These drugs primarily target dopamine D2 and serotonin 5-HT2A receptors, which play crucial roles in the regulation of mood and behavior .

Mode of Action

These drugs work by antagonizing or blocking the dopamine D2 and serotonin 5-HT2A receptors, thereby modulating the neurotransmitter activity in the brain .

Biochemical Pathways

The compound’s effect on biochemical pathways is likely related to the dopaminergic and serotonergic systems, given its role in the synthesis of atypical antipsychotics . By modulating the activity of these neurotransmitters, it can influence various downstream effects related to mood, cognition, and behavior.

Pharmacokinetics

The drugs synthesized using this compound, such as risperidone and paliperidone, are known to have good oral bioavailability and are metabolized primarily in the liver .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be seen in the modulation of neurotransmitter activity, particularly dopamine and serotonin. This can result in changes in mood, cognition, and behavior, which is why compounds like this are used in the treatment of conditions like schizophrenia .

生化学分析

Biochemical Properties

It is known that this compound exhibits high selectivity and potency as a GlyT1 inhibitor . GlyT1 is a glycine transporter, and its activity regulation is a currently investigated strategy in drug discovery for schizophrenia .

Cellular Effects

Given its role in the synthesis of atypical antipsychotics , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exhibit high selectivity and potency as a GlyT1 inhibitor . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

準備方法

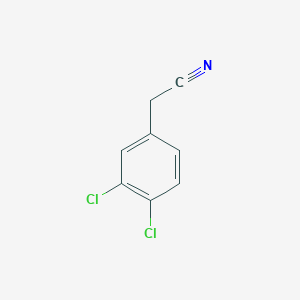

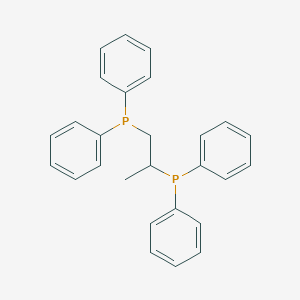

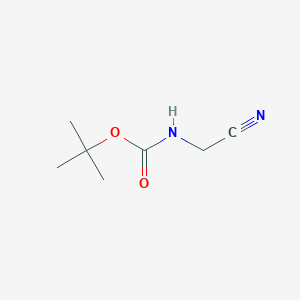

The synthesis of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride involves several steps:

Starting Materials: The synthesis begins with the preparation of the benzisoxazole ring, which is achieved by cyclization of appropriate precursors.

Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction involving piperidine and a suitable leaving group on the benzisoxazole ring.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid

Industrial production methods often involve optimization of these steps to improve yield and purity, including the use of high-pressure reactors and continuous flow systems.

化学反応の分析

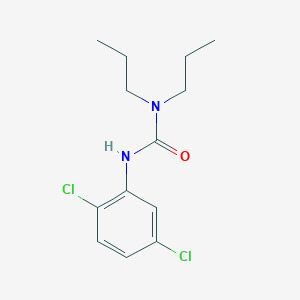

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride undergoes various chemical reactions:

Acylation and Sulfonylation: It can be modified via acylation and sulfonylation reactions using acyl chloride or sulfonyl chloride to form corresponding derivatives.

N-Alkylation: The compound reacts with alkyl halides to form N-alkylated products.

Oxidation and Reduction: The benzisoxazole ring can undergo oxidation and reduction reactions under appropriate conditions, leading to various functionalized derivatives.

Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, alkyl halides, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is unique compared to other similar compounds due to its specific fluorine substitution and the presence of the piperidine ring. Similar compounds include:

Risperidone: An antipsychotic with a similar benzisoxazole structure but different substituents.

Paliperidone: The primary active metabolite of risperidone, with similar pharmacological properties.

Iloperidone: Another antipsychotic with a related structure but different substituents.

These compounds share a common benzisoxazole core but differ in their substituents and pharmacological profiles, highlighting the uniqueness of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride.

特性

IUPAC Name |

4-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-9-2-1-3-10-11(9)12(15-16-10)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKMWQGLAQPWLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC3=C2C(=CC=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541218 |

Source

|

| Record name | 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95742-19-1 |

Source

|

| Record name | 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

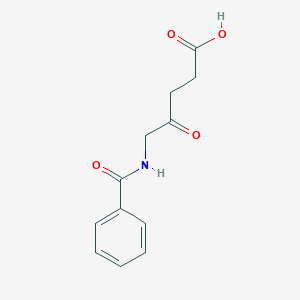

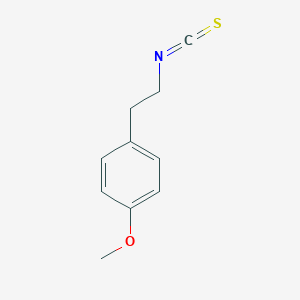

Q1: What is the significance of the research paper "Improvement of Condensation Process for Synthesizing Iloperidone"?

A1: This research focuses on optimizing the synthesis of Iloperidone, a drug used to treat schizophrenia. 6-Fluoro-3-(4-piperidine)-1,2-benzoisoxazole hydrochloride is a key intermediate in this synthesis. The paper describes how researchers achieved a higher yield (86.4%) of Iloperidone by using 6-Fluoro-3-(4-piperidine)-1,2-benzoisoxazole hydrochloride and 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone as starting materials, acetonitrile as the solvent, and potassium carbonate as the acid trapping agent at a specific temperature range (74-81°C) []. This improved process offers a more efficient and cost-effective method for large-scale production of Iloperidone.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)